

# An In-depth Technical Guide to 4-Methoxybutanal (CAS: 21071-24-9)

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## Compound of Interest

Compound Name: *4-Methoxybutanal*

Cat. No.: *B3115671*

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## Introduction: Understanding 4-Methoxybutanal

**4-Methoxybutanal**, also known as 4-methoxybutyraldehyde, is a bifunctional organic molecule featuring a terminal aldehyde group and a methoxy ether moiety.<sup>[1][2]</sup> Its chemical structure,  $C_5H_{10}O_2$ , lends it a distinct reactivity profile, making it a valuable intermediate in various synthetic applications. The aldehyde group serves as a reactive handle for a multitude of classic organic transformations, such as oxidations, reductions, and carbon-carbon bond-forming reactions, while the methoxy group offers polarity and can influence the molecule's solubility and electronic properties.<sup>[2]</sup> This guide provides a comprehensive overview of its properties, synthesis, analysis, reactivity, and safe handling protocols, grounded in established chemical principles.

## Section 1: Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and analytical characteristics is fundamental to its application in a research setting. The properties of **4-Methoxybutanal** are summarized below.

## Physical Properties

The following table outlines the key physicochemical properties of **4-Methoxybutanal**. This data is essential for planning reactions, purification procedures, and for safe storage.

Property	Value	Source(s)
CAS Number	21071-24-9	<a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	102.13 g/mol	<a href="#">[3]</a>
IUPAC Name	4-methoxybutanal	<a href="#">[3]</a>
Synonyms	4-Methoxybutyraldehyde, Butanal, 4-methoxy-	<a href="#">[2]</a> , <a href="#">[4]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[2]</a>
Boiling Point	68-70 °C at 60 Torr	
SMILES	C(CC=O)COC	<a href="#">[2]</a>
InChIKey	ZRMAOFSYSYAOHQ- UHFFFAOYSA-N	<a href="#">[3]</a>

## Predicted Spectroscopic Data

While experimental spectra are the gold standard, predicted data based on the molecule's structure provide a robust baseline for characterization. Online prediction tools and established chemical shift principles form the basis for the following tables.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Predicted <sup>1</sup>H NMR Spectrum (500 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~9.78	Triplet (t)	1H	-CHO
~3.45	Triplet (t)	2H	-CH <sub>2</sub> -O-
~3.35	Singlet (s)	3H	-OCH <sub>3</sub>
~2.50	Doublet of Triplets (dt)	2H	-CH <sub>2</sub> -CHO

| ~1.95 | Quintet (quin) | 2H | -CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>- |

Predicted <sup>13</sup>C NMR Spectrum (125 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ ) ppm	Assignment
~202.5	CHO
~72.0	-CH <sub>2</sub> -O-
~58.5	-OCH <sub>3</sub>
~41.0	-CH <sub>2</sub> -CHO

| ~22.0 | -CH<sub>2</sub>-CH<sub>2</sub>-CH<sub>2</sub>- |

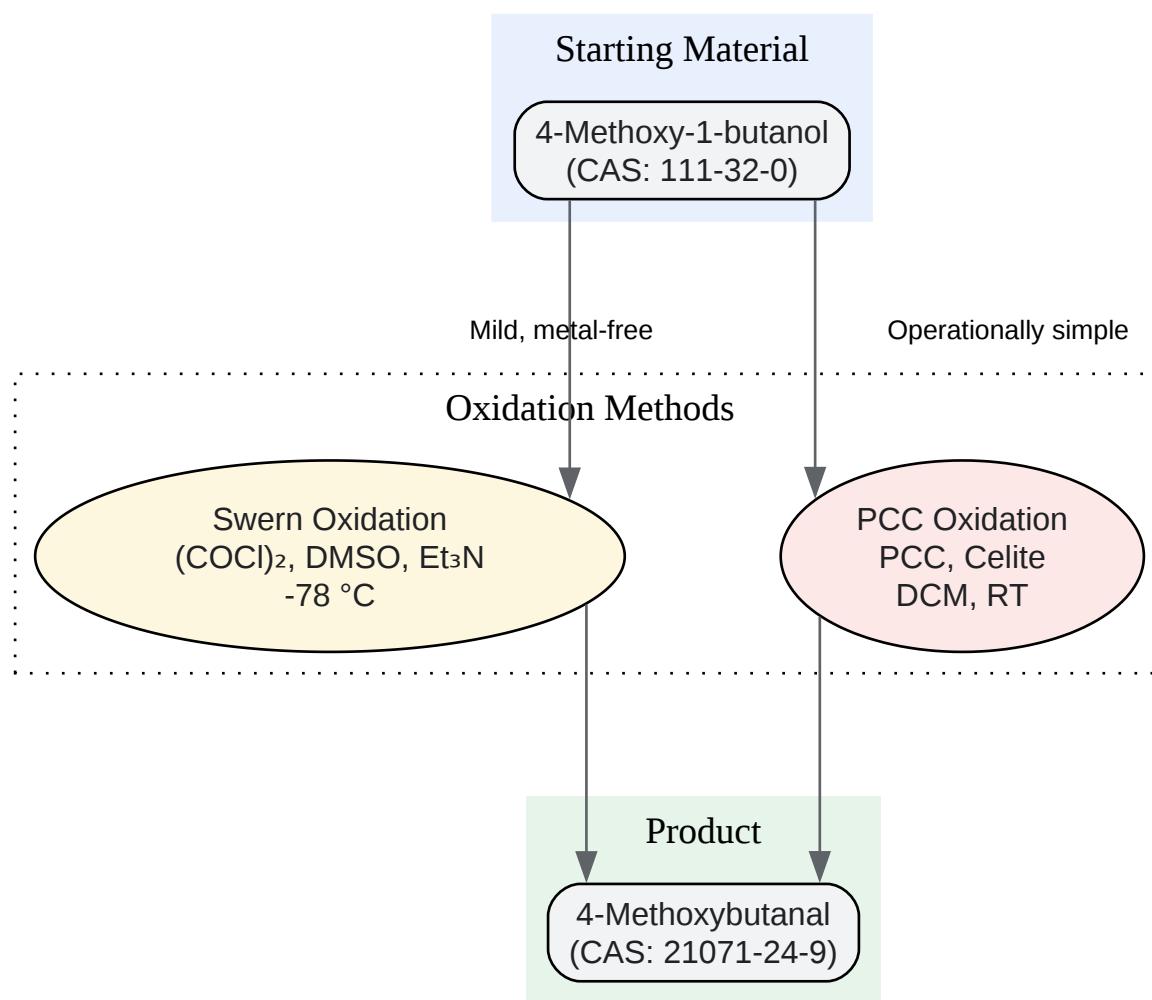
Predicted Principal IR Absorptions

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2930-2850	Strong	C-H Stretch	Alkane (CH <sub>2</sub> , CH <sub>3</sub> )
2830, 2730	Medium (doublet)	C-H Stretch	Aldehyde
1725	Strong	C=O Stretch	Aldehyde

| 1120 | Strong | C-O Stretch | Ether |

## Section 2: Synthesis and Manufacturing

**4-Methoxybutanal** is not commonly prepared in introductory teaching labs but is accessible through the selective oxidation of its corresponding primary alcohol, 4-methoxy-1-butanol (CAS: 111-32-0).<sup>[9][10]</sup> The critical challenge in this synthesis is preventing over-oxidation of the aldehyde to the carboxylic acid. Two prevalent methods in modern organic synthesis are well-suited for this transformation: the Swern oxidation and the Pyridinium Chlorochromate (PCC) oxidation.



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Caption: Key synthetic routes to **4-Methoxybutanal** from 4-methoxy-1-butanol.

### Method A: Swern Oxidation

The Swern oxidation is a benchmark for the mild, high-yield conversion of primary alcohols to aldehydes.[\[11\]](#)[\[12\]](#)[\[13\]](#)

- Mechanism & Rationale: This reaction uses dimethyl sulfoxide (DMSO) as the oxidant, which is activated at cryogenic temperatures (-78 °C) by an electrophile, typically oxalyl chloride. [\[14\]](#) The resulting electrophilic sulfur species reacts with the alcohol. Subsequent addition of a hindered base, like triethylamine (Et<sub>3</sub>N), induces an intramolecular E2 elimination to yield the aldehyde, dimethyl sulfide, and triethylammonium chloride.
- Advantages: The exceptionally mild conditions (-78 °C) make it compatible with a wide range of sensitive functional groups. It avoids the use of toxic heavy metals like chromium.
- Trustworthiness: The reaction's progression is self-validating. The formation of gaseous byproducts (CO, CO<sub>2</sub>) upon activation and the precipitation of triethylammonium salt upon elimination provide visual cues. Completion is readily monitored by Thin Layer Chromatography (TLC).

## Method B: Pyridinium Chlorochromate (PCC) Oxidation

For operational simplicity, the PCC oxidation is a reliable alternative.[\[1\]](#)[\[15\]](#)[\[16\]](#)

- Mechanism & Rationale: PCC is a milder version of chromic acid-based oxidants.[\[15\]](#) The alcohol attacks the chromium center, and after a series of proton transfers, a chromate ester is formed. A base (often pyridine from the reagent itself) removes the proton on the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and formation of the aldehyde. The reaction is typically run in dichloromethane (DCM).
- Advantages: The reaction is performed at room temperature and does not require the specialized equipment needed for cryogenic conditions.
- Trustworthiness: PCC is an orange solid. As the reaction proceeds, it is converted to a brown-black, tar-like chromium residue.[\[1\]](#)[\[15\]](#) This provides a clear visual indication of reagent consumption. Adding an inert support like Celite or silica gel prevents this residue from coating the flask, simplifying the workup.[\[15\]](#)

## Section 3: Reactivity and Synthetic Applications

The aldehyde functional group is the primary center of reactivity in **4-Methoxybutanal**, acting as an electrophile. It is a substrate for nucleophilic addition, condensation, and oxidation reactions. Its utility as a building block is demonstrated here with a protocol for a Wittig reaction, a cornerstone method for alkene synthesis.



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Caption: Logical flow for using **4-Methoxybutanal** in a Wittig reaction.

## Detailed Protocol: Synthesis of 1-Methoxy-5-hexene via Wittig Reaction

This protocol describes a self-validating workflow for reacting **4-Methoxybutanal** with methyltriphenylphosphonium bromide to yield 1-methoxy-5-hexene.

### Materials & Equipment:

- Three-neck round-bottom flask with stir bar, septa, and nitrogen inlet
- Schlenk line or nitrogen balloon setup
- Syringes and needles
- Dry solvents: Tetrahydrofuran (THF)
- Reagents: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi) in hexanes, **4-Methoxybutanal**
- TLC plates, separatory funnel, rotary evaporator, column chromatography setup

### Step-by-Step Methodology:

- Ylide Generation (The Nucleophile):
  - Rationale: The phosphonium salt is deprotonated with a strong, non-nucleophilic base to form the reactive phosphorus ylide. This step must be performed under inert conditions to prevent the base from reacting with air or moisture.
  - Procedure: To a flame-dried three-neck flask under a positive pressure of nitrogen, add methyltriphenylphosphonium bromide (1.1 equivalents). Add dry THF (approx. 0.2 M concentration). Cool the resulting slurry to 0 °C in an ice bath. Add n-BuLi (1.05 equivalents) dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at 0 °C for 30 minutes.
- Nucleophilic Addition (The Reaction):
  - Rationale: The aldehyde is the electrophile. It is added slowly to the ylide solution at low temperature to control the exothermic reaction.
  - Procedure: Dissolve **4-Methoxybutanal** (1.0 equivalent) in a small amount of dry THF. Add this solution dropwise to the stirring ylide solution at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
- In-Process Validation (Reaction Monitoring):
  - Rationale: TLC is used to confirm the consumption of the starting aldehyde. This prevents premature workup of an incomplete reaction.
  - Procedure: After 1 hour, take a small aliquot from the reaction. Spot it on a TLC plate alongside a spot of the starting **4-Methoxybutanal**. Elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.
- Workup and Purification:
  - Rationale: The reaction is quenched to destroy any remaining reactive species. An aqueous workup removes water-soluble byproducts (e.g., lithium salts) and the triphenylphosphine oxide byproduct has limited solubility in nonpolar solvents. Column chromatography is the definitive method for isolating the pure alkene product.

- Procedure: Cool the flask back to 0 °C and slowly add saturated aqueous ammonium chloride to quench the reaction. Transfer the mixture to a separatory funnel and dilute with diethyl ether. Wash with water, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-methoxy-5-hexene.
- Final Validation (Characterization):
  - Rationale: The identity and purity of the final product must be confirmed.
  - Procedure: Obtain  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry data for the purified product and compare them to expected values for 1-methoxy-5-hexene.

## Section 4: Safety and Handling

**4-Methoxybutanal** is a flammable and irritant compound. Strict adherence to safety protocols is mandatory.[3]

### GHS Hazard Classification

Hazard Class	GHS Code	Signal Word	Description
Flammable Liquids	H226	Warning	Flammable liquid and vapor
Skin Corrosion/Irritation	H315	Warning	Causes skin irritation
Serious Eye Damage/Irritation	H319	Warning	Causes serious eye irritation
Specific Target Organ Toxicity	H335	Warning	May cause respiratory irritation

Data sourced from PubChem ECHA C&L Notifications.[3]

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Handle only in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.[14] Ensure an eyewash station and safety shower are readily accessible.
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
  - Skin and Body Protection: Wear a flame-retardant lab coat.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

## First Aid Measures

- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[14]
- In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, seek medical attention.[14]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[14]
- If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.

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